molecular formula C23H29N3O2 B2859615 N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955792-89-9

N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2859615
CAS RN: 955792-89-9
M. Wt: 379.504
InChI Key: IQTISDCLHOAFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound that has attracted significant attention in scientific research. It is a synthetic compound that has been synthesized using various methods, and its potential as a therapeutic agent has been explored in various studies.

Scientific Research Applications

Pharmacological Research

Research in pharmacology explores the impact of tetrahydroquinoline derivatives on various biological targets. For example, studies on tetrahydroisoquinolines have investigated their roles in modulating brain reward systems, suggesting potential applications in addiction therapy. Selective blockade of orexin-1 receptors by tetrahydroisoquinoline-based compounds indicates a novel approach to drug addiction therapy due to the role these receptors play in the brain's reward system (Perrey et al., 2015).

Organic Synthesis and Chemical Properties

In the realm of organic synthesis, research has been conducted on the synthesis and characterization of tetrahydroquinoline analogs, revealing their diverse chemical properties and reactions. The synthesis of novel 3-benzyl-4(3H)quinazolinone analogues with significant antitumor activity showcases the potential of tetrahydroquinoline derivatives in medicinal chemistry (Al-Suwaidan et al., 2016). Moreover, the study of metal-free radical haloazidation leading to polyfunctionalized 3,4-dihydroquinolin-2(1H)-ones underlines the synthetic versatility and potential pharmacological relevance of these compounds (Wang et al., 2016).

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of tetrahydroquinoline derivatives extends to exploring their potential as antimicrobial agents, highlighting their broad-spectrum utility in pharmaceutical applications. The synthesis and characterization of new quinazolines as potential antimicrobial agents illustrate the ongoing exploration of tetrahydroquinoline derivatives for therapeutic uses (Desai et al., 2007).

properties

IUPAC Name

N'-benzyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-2-14-26-15-6-9-20-16-18(10-11-21(20)26)12-13-24-22(27)23(28)25-17-19-7-4-3-5-8-19/h3-5,7-8,10-11,16H,2,6,9,12-15,17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTISDCLHOAFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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